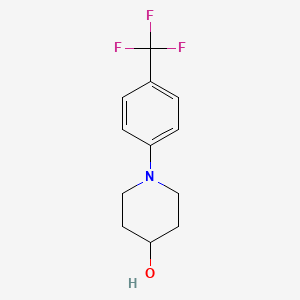

1-(4-三氟甲基苯基)哌啶-4-醇

描述

The compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that involve piperidine derivatives and trifluoromethyl groups. For instance, the reaction kinetics of a trifluoro compound with piperidine as a base is explored, which may offer insights into the reactivity of similar compounds . Additionally, the crystal structure of a piperidine derivative is reported, which could provide information on the structural aspects of piperidine rings and their interactions with substituents . Lastly, the use of a piperidine reagent in combination with trifluoromethanesulfonic anhydride for activating thioglycosides suggests the potential reactivity of piperidine derivatives in the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol is not explicitly detailed in the provided papers. However, the papers do mention reagents and conditions that could be relevant to the synthesis of similar compounds. For example, the use of piperidine as a base in reactions with trifluoro compounds suggests that piperidine derivatives can be synthesized through reactions with electrophilic trifluoromethyl-containing compounds . The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride indicates that piperidine can be used in conjunction with sulfonic anhydrides to activate certain functional groups .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is discussed in one of the papers, where the crystal structure of a piperidine dione is analyzed . The piperidine ring is shown to make dihedral angles with attached phenyl and phenylamine moieties, which could be indicative of the steric and electronic influences of substituents on the piperidine ring. This information could be extrapolated to understand the molecular geometry and potential conformations of 1-(4-Trifluoromethylphenyl)piperidin-4-ol.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is highlighted in the papers. The kinetics and mechanism of the reaction of a trifluoro compound with piperidine bases are studied, showing that primary and secondary amines promote the reaction, while tertiary amines do not . This suggests that the nitrogen atom in the piperidine ring of 1-(4-Trifluoromethylphenyl)piperidin-4-ol could be reactive under certain conditions. Additionally, the formation of glycosyl triflates from thioglycosides using a piperidine reagent implies that piperidine derivatives can participate in sulfonation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-Trifluoromethylphenyl)piperidin-4-ol are not directly reported, the papers provide some context that can be used to infer these properties. The negative entropies of activation reported for the reaction of a trifluoro compound with piperidine suggest that the reaction may have a complex transition state, which could be relevant to the stability and reactivity of similar compounds . The crystallographic data of a piperidine derivative could provide insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .

科学研究应用

1. 癌症研究中的生物评估

Yadav等人(2011年)的研究探讨了选择性雌激素受体调节剂(SERMs)的开发,其中包括手性1-((4-(2-(二烷基氨基)乙氧基)苯基)(2-羟基萘-1-基)甲基)哌啶-4-醇。这项研究旨在创造对雌激素敏感的人类MCF-7乳腺癌细胞具有改进生物活性的分子。然而,他们发现,包括类似于1-(4-三氟甲基苯基)哌啶-4-醇在内的化合物显示出中等活性,可能是由于它们的分子体积限制了在受体位点的适合(Yadav et al., 2011)。

2. 抗癫痫药物的分析

Georges等人(1989年)分析了抗癫痫化合物的晶体结构,包括类似于1-(4-三氟甲基苯基)哌啶-4-醇的衍生物。他们的研究揭示了这些化合物的结构和电子性质,揭示了分子结构中的关键取向和离域模式(Georges et al., 1989)。

3. 新型抗分枝杆菌药物的开发

Sun等人(2009年)在新型抗结核病化合物的开发研究中确定了哌啶醇类似物,包括1-((R)-3-(4-氯苯氧基)-2-羟基丙基)-4-(4-氯-3-(三氟甲基)苯基)哌啶-4-醇,作为潜在候选药物。尽管这些化合物显示出有希望的抗结核活性,但进一步测试揭示了限制其进展的副作用(Sun et al., 2009)。

4. 新二苯吡啶类似物的合成

Weis等人(2003年)探讨了异构哌啶-4-醇及其N-甲基化类似物的合成,研究了它们的抗结核活性。这项研究突显了哌啶-4-醇衍生物在制药应用中的潜力,特别是在合成新二苯吡啶类似物方面(Weis et al., 2003)。

属性

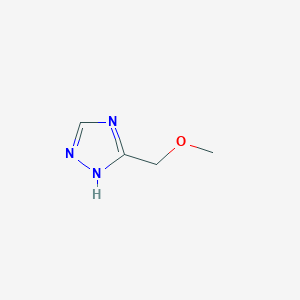

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEZLXOOIIFZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622403 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Trifluoromethylphenyl)piperidin-4-ol | |

CAS RN |

681508-70-3 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1321782.png)

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)